4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid
Overview
Description
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C19H12N2O4 and its molecular weight is 332.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Light Emitting Diodes : A related compound, 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole, has been used to manipulate the triplet energy level of Ir(III) complexes to fine-tune emission spectra in polymer light-emitting diodes (Cho et al., 2010).
Synthesis of Pyrido[4,3-b]Carbazoles : 11-amino-substituted-6H-pyrido[4,3-b]carbazoles have been synthesized for research purposes (Praly‐Deprez et al., 1991).
C-H Bond Activation : Ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles were synthesized via C-H bond activation, showing functional group tolerance and varying product yields (Chu et al., 2013).
Host Materials for Organic Light-Emitting Diodes : New bipolar host molecules like 9-(6-(9H-carbazol-9-yl)pyridin-3-yl) were synthesized for blue phosphorescent organic light-emitting diodes (Cho et al., 2014).
Thermally Activated Delayed Fluorescence OLEDs : A 2,6-CzPy-based compound was used as a host for blue thermally activated delayed fluorescence OLEDs (Zhao et al., 2020).
Ligand Synthesis for Spectroscopy : Synthesis of 3-[4-(Pyridin-2-yl)phenyl]-9-(4-fluorophenyl)-9H-carbazole has applications in UV-vis absorption and PL emission spectroscopy (Gao, 2010).
Ruthenium-Catalyzed C-H Bond Acetoxylation : Efficient ruthenium-catalyzed C-H bond acetoxylation on carbazole frameworks was demonstrated (Okada et al., 2016).
Electrochemical Polymerization : Poly(2,6-carbazole) derivatives form stable electroactive conjugated polymers, useful in electrochemical polymerization (Laba et al., 2015).
Luminescent Metal-Organic Frameworks : A metal-organic framework, ZnL, was synthesized using similar compounds for sensing Fe3+ ions in weak acidic/basic conditions (Zhu et al., 2017).
properties
IUPAC Name |
4-carbazol-9-ylpyridine-2,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-18(23)14-9-11(10-15(20-14)19(24)25)21-16-7-3-1-5-12(16)13-6-2-4-8-17(13)21/h1-10H,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJQEFBCUVVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=NC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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